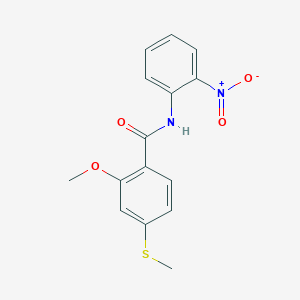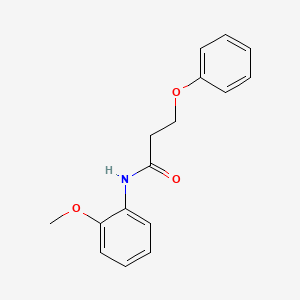![molecular formula C16H25ClN2O2 B4406068 1-{2-[2-(allyloxy)phenoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4406068.png)
1-{2-[2-(allyloxy)phenoxy]ethyl}-4-methylpiperazine hydrochloride
Übersicht
Beschreibung
1-{2-[2-(allyloxy)phenoxy]ethyl}-4-methylpiperazine hydrochloride, also known as A-366, is a novel compound that has been gaining attention in scientific research. It is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. A-366 has shown promise as a tool for investigating the role of BET proteins in various biological processes.
Wirkmechanismus
1-{2-[2-(allyloxy)phenoxy]ethyl}-4-methylpiperazine hydrochloride works by binding to the bromodomain of BET proteins, which prevents them from interacting with acetylated histones and other proteins involved in gene expression. This leads to a decrease in the expression of genes regulated by BET proteins.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of cell proliferation: this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Improvement of cognitive function: this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
3. Reduction of inflammation: this compound has been shown to reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{2-[2-(allyloxy)phenoxy]ethyl}-4-methylpiperazine hydrochloride in lab experiments is its specificity for BET proteins, which allows for the investigation of their role in various biological processes. However, one limitation is the potential for off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research involving 1-{2-[2-(allyloxy)phenoxy]ethyl}-4-methylpiperazine hydrochloride, including:
1. Investigation of its potential as a cancer therapy: this compound has shown promise as a potential cancer therapy, and further research is needed to determine its efficacy and safety in humans.
2. Elucidation of its mechanism of action: While this compound is known to bind to the bromodomain of BET proteins, the exact mechanism by which it inhibits their activity is not fully understood.
3. Development of more potent and selective BET inhibitors: this compound is a relatively weak inhibitor of BET proteins, and there is a need for more potent and selective inhibitors to further investigate their role in various biological processes.
Wissenschaftliche Forschungsanwendungen
1-{2-[2-(allyloxy)phenoxy]ethyl}-4-methylpiperazine hydrochloride has been used in a variety of scientific research applications, including:
1. Cancer research: BET proteins have been implicated in the development and progression of various types of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
2. Neurological research: BET proteins have also been implicated in the regulation of neuronal gene expression. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
3. Inflammation research: BET proteins play a role in the regulation of inflammatory gene expression. This compound has been shown to reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-methyl-4-[2-(2-prop-2-enoxyphenoxy)ethyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-13-19-15-6-4-5-7-16(15)20-14-12-18-10-8-17(2)9-11-18;/h3-7H,1,8-14H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIZRSOFACTCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=CC=C2OCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(3-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4405992.png)
![4-[(ethylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4405998.png)

![1-[2-(3-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4406007.png)
![N-[4-(ethylthio)phenyl]-3-phenylpropanamide](/img/structure/B4406011.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]azepane](/img/structure/B4406031.png)
![3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate](/img/structure/B4406038.png)
![ethyl 4-{[3-(2-fluorophenyl)propanoyl]amino}benzoate](/img/structure/B4406039.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B4406046.png)
![(4-{[(2-methylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4406051.png)

![N-(2-fluorophenyl)-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4406073.png)
![2,2,3,3-tetrafluoro-N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}propanamide](/img/structure/B4406075.png)
![N-(2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4406096.png)